molecular formula C23H30O2 B14672960 4-Methoxy-4'-octoxy-trans-stilbene CAS No. 35135-46-7

4-Methoxy-4'-octoxy-trans-stilbene

Katalognummer: B14672960
CAS-Nummer: 35135-46-7
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: LEYURONIACYWJT-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-4’-octoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethene core structure, which exists in both trans and cis forms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-octoxy-trans-stilbene typically involves the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These methods are used to form the double bond (olefin) in the stilbene structure. The Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde to produce the stilbene. The Horner-Wadsworth-Emmons reaction uses phosphonate esters and bases to achieve a similar result .

Industrial Production Methods: Industrial production of 4-Methoxy-4’-octoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for yield and purity. These methods are scalable and can be adapted to produce significant quantities of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-4’-octoxy-trans-stilbene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups into the stilbene structure, enhancing its biological activity.

    Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and solubility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated stilbenes, while reduction can produce dihydrostilbenes.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-4’-octoxy-trans-stilbene has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Methoxy-4’-octoxy-trans-stilbene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and octoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

35135-46-7

Molekularformel

C23H30O2

Molekulargewicht

338.5 g/mol

IUPAC-Name

1-methoxy-4-[(E)-2-(4-octoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C23H30O2/c1-3-4-5-6-7-8-19-25-23-17-13-21(14-18-23)10-9-20-11-15-22(24-2)16-12-20/h9-18H,3-8,19H2,1-2H3/b10-9+

InChI-Schlüssel

LEYURONIACYWJT-MDZDMXLPSA-N

Isomerische SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.